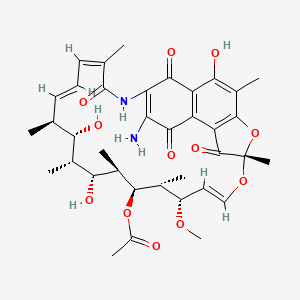

3-Aminorifamycin S

Description

Properties

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-amino-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H46N2O12/c1-15-11-10-12-16(2)36(47)39-27-26(38)31(44)23-24(32(27)45)30(43)20(6)34-25(23)35(46)37(8,51-34)49-14-13-22(48-9)17(3)33(50-21(7)40)19(5)29(42)18(4)28(15)41/h10-15,17-19,22,28-29,33,41-43H,38H2,1-9H3,(H,39,47)/b11-10+,14-13+,16-12-/t15-,17+,18+,19+,22-,28-,29+,33+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPJCQGFZSDIHE-GVDHMVJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H46N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51756-80-0 | |

| Record name | 3-Amino-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51756-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminorifamycin S | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051756800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rifamycin, 3-amino-1,4-dideoxy-1,4-dihydro-1,4-dioxo-(9Cl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINORIFAMYCIN S | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIR7I7GQB6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Emergence of a Key Intermediate: A Technical History of 3-Aminorifamycin S

This in-depth technical guide explores the discovery and history of 3-Aminorifamycin S, a pivotal intermediate in the development of potent rifamycin antibiotics. We will delve into the scientific journey that led to its synthesis, the evolution of production methodologies, and its crucial role in the creation of clinically significant drugs such as rifabutin. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important molecule.

Introduction: The Significance of the C-3 Position

The rifamycins, a class of ansamycin antibiotics, were first isolated in 1957 from the fermentation broth of Amycolatopsis mediterranei.[1] Their unique mechanism of action, the inhibition of bacterial DNA-dependent RNA polymerase, set them apart from other antibiotics of the era.[2] Early research by Sensi, Maggi, and their team at Dow-Lepetit Research Laboratories in Milan, Italy, quickly established that chemical modification of the rifamycin core could lead to derivatives with enhanced oral bioavailability and broader activity.[3] The C-3 position of the naphthoquinone chromophore emerged as a particularly fruitful site for synthetic alteration, directly influencing the pharmacokinetic and pharmacodynamic properties of the resulting compounds.[4] It is within this context of intensive structure-activity relationship (SAR) studies that the story of this compound unfolds.

An Unassuming Beginning: The Initial Discovery

The direct synthesis of this compound was first reported in the late 1960s and early 1970s, with early descriptions found in German Patent No. 1670377 and a 1973 publication in Helvetica Chimica Acta.[5][6] The initial method was straightforward in concept but inefficient in practice: the reaction of rifamycin S with ammonia.[5][6] This approach, however, suffered from extremely low yields, often less than 1%, making it unsuitable for any practical application.[5][6] Despite its inefficiency, this early work was crucial as it established the existence of this compound and hinted at its potential as a synthon for further derivatization.

The Synthetic Challenge: Evolving Methodologies for a Critical Intermediate

The low yield of the direct amination of rifamycin S spurred a search for more efficient and scalable synthetic routes. The primary challenge was to achieve regioselective substitution at the C-3 position, overcoming the inherent reactivity of other functional groups on the complex rifamycin scaffold. Over the years, several distinct strategies have been developed, each with its own advantages and disadvantages.

The Azide Approach: A Step Towards Higher Yields

One of the earlier successful attempts to improve the synthesis of this compound involved the use of sodium azide. As described in U.S. Patent No. 4,007,169, this method entails reacting rifamycin S with sodium azide in a solvent such as methylformamide.[7] This approach provided significantly higher yields than the direct amination with ammonia. However, the use of sodium azide on an industrial scale presents considerable safety risks, as it is a highly toxic substance that can form explosive salts with heavy metals.[6]

The Bromo-Intermediate Pathway: A More Industrially Viable Route

A significant breakthrough in the synthesis of this compound came with the development of methods utilizing a 3-bromo-rifamycin S intermediate. This pathway has become the foundation for most modern industrial production methods due to its improved safety profile and high efficiency.

A common method involves the direct amination of 3-bromo-rifamycin S using an ammonia-methanol solution in a suitable solvent system, which can include ethers, hydrocarbons, or alcohols.[8] This reaction is typically carried out at controlled temperatures and can be completed in a relatively short timeframe (1-5 hours), with reported yields exceeding 80% and product purity greater than 98.5%.[8]

An alternative, multi-step approach starting from 3-bromo-rifamycin S has also been developed. This process, detailed in U.S. Patent No. 4,217,277, involves the reaction of 3-bromo-rifamycin S with sodium nitrite to form a 3-nitro-rifamycin S intermediate.[5] This nitro derivative is then reduced using zinc powder to yield 3-Aminorifamycin SV, which is subsequently oxidized to this compound.[5]

The following diagram illustrates the key synthetic pathways to this compound:

Caption: Key synthetic routes to this compound.

Comparative Analysis of Synthetic Routes

The choice of synthetic route for this compound is dictated by a balance of yield, purity, safety, and scalability. The following table provides a comparative summary of the primary methods discussed:

| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Key Advantages | Key Disadvantages |

| Direct Amination | Rifamycin S | Ammonia | < 1% | Simple, one-step process | Extremely low yield, not scalable |

| Azide Method | Rifamycin S | Sodium Azide | High | Improved yield over direct amination | Use of highly toxic and potentially explosive reagent |

| From Bromo-intermediate (Direct) | 3-Bromo-rifamycin S | Ammonia/Methanol | > 80% | High yield, high purity, relatively safe, and rapid | Requires preparation of the bromo-intermediate |

| From Bromo-intermediate (via Nitro) | 3-Bromo-rifamycin S | Sodium Nitrite, Zinc powder | High | Avoids direct use of ammonia under pressure | Multi-step process |

Experimental Protocols

For the benefit of researchers in the field, detailed, step-by-step methodologies for the synthesis of this compound via the bromo-intermediate are provided below. These protocols are based on information disclosed in publicly available patents and should be adapted and optimized for specific laboratory conditions.

Synthesis of this compound from 3-Bromo-rifamycin S (Direct Amination)

Materials:

-

3-Bromo-rifamycin S

-

1,4-Dioxane

-

Methanolic ammonia solution (e.g., 8% w/w)

-

Ethylene glycol monomethyl ether

-

Standard laboratory glassware and purification equipment

Procedure:

-

Dissolve 10g of 3-Bromo-rifamycin S in 200ml of 1,4-dioxane in a three-necked flask with stirring until fully dissolved.[8]

-

Cool the solution to 10-20°C.[8]

-

Slowly add a solution of 44ml of 8% methanolic ammonia in 200ml of 1,4-dioxane dropwise to the reaction mixture.[8]

-

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).[8]

-

Upon completion of the reaction, concentrate the solution to remove the 1,4-dioxane.[8]

-

Add ethylene glycol monomethyl ether to the residue and heat to 60°C with stirring for 30 minutes.[8]

-

Cool the mixture to 25 ± 5°C, then further cool to 5 ± 5°C and stir for 1 hour to induce crystallization.[8]

-

Filter the resulting solid and dry the filter cake under vacuum at 40°C for 4 hours to obtain this compound.[8]

Synthesis of this compound from 3-Bromo-rifamycin S (via 3-Nitro-rifamycin S)

Materials:

-

3-Bromo-rifamycin S

-

N,N-dimethylformamide (DMF)

-

Sodium nitrite

-

Urea

-

Acetic acid

-

Zinc powder

-

Dichloromethane

-

Manganese dioxide

-

2-Methoxyethanol

Procedure:

-

Dissolve 540g of 3-bromo-rifamycin S in 1500 ml of N,N-dimethylformamide at 20°C.[5]

-

Bubble nitrogen gas through the solution for 20 minutes.[5]

-

Add 60g of sodium nitrite portionwise, allowing the temperature to rise to 39°C while stirring under a nitrogen atmosphere. Maintain the temperature at 40°C for 30 minutes.[5]

-

Cool the reaction mixture to 20°C and add 10g of urea, followed by the dropwise addition of 70 ml of acetic acid.[5]

-

Add 130g of zinc powder portionwise with vigorous stirring, maintaining the temperature below 60°C with an ice bath.[5]

-

Stir the reaction mixture for 5.5 hours, allowing it to cool to room temperature.[5]

-

Filter the mixture and dilute the filtrate with 3000 ml of dichloromethane. Wash the organic layer several times with water.[5]

-

Treat the dichloromethane solution with manganese dioxide to oxidize the intermediate 3-amino-rifamycin SV to 3-amino-rifamycin S.[5]

-

Filter the solution and evaporate to dryness.[5]

-

Crystallize the crude product from 600 ml of 2-methoxyethanol to yield pure this compound.[5]

The Role of this compound in the Synthesis of Rifabutin

The primary significance of this compound lies in its role as a key precursor for the synthesis of rifabutin, a potent antimycobacterial agent.[8] Rifabutin is particularly important for the treatment of tuberculosis and infections caused by the Mycobacterium avium complex (MAC), especially in HIV/AIDS patients.[1]

The synthesis of rifabutin from this compound involves a multi-step process. First, this compound is reacted with ammonia gas in a solvent such as 1,4-dioxane to form 3-amino-4-imino rifamycin S.[7][8] This intermediate is then reacted with N-isobutyl-4-piperidone in the presence of ammonium acetate and zinc powder to yield rifabutin.[8]

The following diagram illustrates the synthetic pathway from this compound to Rifabutin:

Caption: Synthesis of Rifabutin from this compound.

Biological Activity and Mechanism of Action

While this compound itself exhibits antibiotic activity, its primary importance is as a scaffold for more potent derivatives.[5] The biological activity of its downstream product, rifabutin, is well-characterized. Rifabutin, like other rifamycins, functions by inhibiting bacterial DNA-dependent RNA polymerase.[2][9] It binds to the β-subunit of the enzyme, sterically blocking the path of the elongating RNA molecule after the synthesis of the first few nucleotides, thereby halting transcription.[9]

Rifabutin has demonstrated potent in vitro activity against a range of mycobacteria, including rifampicin-resistant strains of M. tuberculosis in some cases.[10][11] Its lipophilicity allows for good tissue penetration, which is advantageous for treating intracellular pathogens like mycobacteria.[11]

Conclusion

The journey of this compound from a laboratory curiosity obtained in minuscule yields to a cornerstone of industrial antibiotic synthesis exemplifies the iterative and problem-solving nature of medicinal chemistry. The development of robust and efficient synthetic routes to this key intermediate has been instrumental in providing access to life-saving drugs like rifabutin. The history of this compound serves as a testament to the importance of synthetic methodology in enabling the production and widespread application of complex therapeutic agents. Future research may continue to refine the synthesis of this and related rifamycin intermediates, potentially leading to novel derivatives with improved activity against drug-resistant pathogens.

References

-

Brucoli, F., et al. (2021). Novel C-3-(N-alkyl-aryl)-aminomethyl rifamycin SV derivatives exhibit activity against rifampicin-resistant Mycobacterium tuberculosis RpoBS522L strain and display a different binding mode at the RNAP β-subunit site compared to rifampicin. European Journal of Medicinal Chemistry, 225, 113734. Available at: [Link]

- Chongqing Huapont Pharm Co Ltd. (2017). Preparation method of 3-amino-rifamycin S. CN105001236B.

- Cricchio, R., et al. (1979). Synthesis and antibacterial activity of some ester, amides, and hydrazides of 3-carboxyrifamycin S. Relationship between structure and activity of ansamycins. Journal of Medicinal Chemistry, 22(7), 772-776.

- Gruppo Lepetit S.p.A. (1980). Process for producing 3-amino-rifamycins S and SV. US4217277A.

-

Gruppo Lepetit S.p.A. (1977). Process for producing 3-amino-rifamycins S and SV. US4007169A. (Referenced in PrepChem.com. Synthesis of 3-amino rifamycin S. Available at: [Link])

-

Gupta, A., et al. (2019). Next-generation rifamycins for the treatment of mycobacterial infections. Journal of Clinical Investigation, 129(5), 1997-2012. Available at: [Link]

-

Patsnap. (2024). What is the mechanism of Rifabutin? Synapse. Available at: [Link]

- Sensi, P. (1983). History of the development of rifampin. Reviews of Infectious Diseases, 5(Supplement_3), S402-S406.

- Sensi, P., et al. (1973). Helvetica Chimica Acta, 56, 2368. (Referenced in US4217277A).

- Tagliapietra, S., et al. (2020). New Structure Activity Relationship Insight into the Role of the C‐3 Extension on Rifamycin Antimycobacterial Activity. ChemMedChem, 15(20), 1935-1943.

-

Skinner, M. H., et al. (1995). Clinical pharmacokinetics of rifabutin. Clinical pharmacokinetics, 28(2), 119-127. Available at: [Link]

-

Wikipedia. (2024). Rifabutin. Available at: [Link]

-

Wikipedia. (2024). Rifamycin. Available at: [Link]

-

YouTube. (2023, May 7). Pharmacology of Rifabutin (Ributin) ; Mechanism of action, Uses, Effects, Pharmacokinetics. Pharmacology Lectures. Available at: [Link]

-

Zhang, Y., et al. (2022). Rifamycin W Analogues from Amycolatopsis mediterranei S699 Δrif-orf5 Strain. Molecules, 27(13), 4059. Available at: [Link]

Sources

- 1. Rifamycin W Analogues from Amycolatopsis mediterranei S699 Δrif-orf5 Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rifabutin - Wikipedia [en.wikipedia.org]

- 3. Synthesis and antibacterial evaluation of a novel series of rifabutin-like spirorifamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Next-generation rifamycins for the treatment of mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4217277A - Process for producing 3-amino-rifamycins S and SV - Google Patents [patents.google.com]

- 6. GB1591697A - Process for producing 3-amino-rifamycins s and sv - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. CN105001236A - Preparation method of 3-amino-rifamycin S - Google Patents [patents.google.com]

- 9. What is the mechanism of Rifabutin? [synapse.patsnap.com]

- 10. Novel C-3-(N-alkyl-aryl)-aminomethyl rifamycin SV derivatives exhibit activity against rifampicin-resistant Mycobacterium tuberculosis RpoBS522L strain and display a different binding mode at the RNAP β-subunit site compared to rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical pharmacokinetics of rifabutin - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Re-engineering a Classic Antibiotic Scaffold

An In-depth Technical Guide to 3-Aminorifamycin S Derivatives and Analogs: Synthesis, Activity, and Therapeutic Frontiers

The ansamycin class of antibiotics, first discovered in 1957, represents a cornerstone in the treatment of mycobacterial infections, most notably tuberculosis[1]. Rifamycins, a prominent subclass, exert their potent bactericidal effect by selectively inhibiting bacterial DNA-dependent RNA polymerase (RNAP), a mechanism that confers no cross-resistance with other antibiotic classes[1][2]. This unique mode of action has cemented their role in combination therapies for tuberculosis, leprosy, and Mycobacterium avium complex (MAC) infections[2].

At the heart of modern rifamycin development lies this compound, a critical synthetic intermediate. This molecule provides a versatile chemical handle for the synthesis of a vast array of derivatives and analogs. By strategically modifying the C-3 position, medicinal chemists can fine-tune the molecule's pharmacological properties to enhance potency, broaden its spectrum of activity, overcome bacterial resistance, and even explore entirely new therapeutic indications beyond infectious disease.

This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals. It will elucidate the synthetic pathways to this compound and its key derivatives, dissect the intricate structure-activity relationships (SAR) that govern their biological effects, and explore their expanding therapeutic potential, from combating drug-resistant pathogens to emerging applications in oncology.

Core Synthesis: Accessing the 3-Amino Scaffold

The strategic importance of this compound stems from its role as a versatile precursor for numerous semi-synthetic rifamycin derivatives, including the clinically vital drug rifabutin[3]. The most common and industrially scalable approach involves the amination of a halogenated precursor, typically 3-bromo-rifamycin S.

The rationale behind this two-step approach is rooted in the reactivity of the rifamycin aromatic core. Direct amination is not feasible; therefore, an activating group—in this case, bromine—is introduced at the C-3 position to facilitate nucleophilic substitution.

Experimental Protocol: Synthesis of this compound from 3-Bromo-Rifamycin S

This protocol describes a robust and high-yield method for the preparation of this compound. The choice of an ammonia-methanol solution provides a readily available, potent nucleophile, while the solvent system is optimized for both reactant solubility and product crystallization.

1. Reaction Setup:

- In a multi-neck, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-bromo-rifamycin S (1 equivalent) in a suitable solvent system. A mixture of ether, hydrocarbon, and alcohol solvents can be used to ensure complete dissolution[3]. Tetrahydrofuran (THF) is a common choice.

- The concentration should be managed to maintain solubility throughout the reaction. A typical starting concentration is 0.1-0.2 M.

2. Amination Reaction:

- Cool the reaction mixture to 0-5 °C using an ice bath. This is a critical step to control the exothermicity of the reaction and minimize the formation of side products.

- Slowly add a saturated solution of ammonia in methanol (NH₃/MeOH) to the reaction system. An excess of the ammonia solution (typically 5-10 equivalents) is used to drive the reaction to completion.

- Allow the reaction to warm to room temperature and stir for 1-5 hours[3]. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the 3-bromo-rifamycin S spot/peak.

3. Product Isolation and Crystallization:

- Upon completion, initiate crystallization. This can often be achieved by reducing the solvent volume under reduced pressure or by adding an anti-solvent (e.g., water or a hydrocarbon like hexane) until turbidity is observed.

- Allow the mixture to stand, preferably at a reduced temperature (e.g., 4 °C), to maximize crystal formation.

4. Filtration and Drying:

- Collect the resulting crystalline solid by vacuum filtration.

- Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities.

- Dry the purified this compound under vacuum to a constant weight.

5. Characterization and Quality Control (Self-Validation):

- Purity Assessment: Analyze the final product by HPLC. A purity of >98.5% is achievable with this method[3].

- Structural Verification: Confirm the identity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to ensure the bromine has been successfully displaced by the amino group without altering the rest of the rifamycin scaffold. The expected molecular formula is C₃₇H₄₆N₂O₁₂ with a molecular weight of approximately 710.77 g/mol [4].

Diagram: Synthetic Workflow for this compound and Derivatives

Caption: Synthetic pathway from Rifamycin S to the key intermediate this compound and subsequent derivatization routes.

Mechanism of Action and The Role of the C-3 Position

The antibacterial activity of all rifamycins is mediated by their high-affinity binding to the β-subunit of the bacterial DNA-dependent RNA polymerase[5][6]. This interaction creates a steric blockade that prevents the elongation of the nascent RNA chain beyond a length of 2-3 nucleotides, effectively halting transcription and leading to cell death[7]. The ansamycin bridge and key hydroxyl groups on the naphthoquinone core are crucial for this binding[8].

The C-3 position, while not directly involved in the primary hydrogen bonding interactions with RNAP, plays a profound role in modulating the drug's overall efficacy and pharmacological profile. Modifications at this site can:

-

Influence Physicochemical Properties: Altering the C-3 substituent directly impacts the molecule's lipophilicity, solubility, and cell permeability, which are critical for reaching the intracellular target[9].

-

Enhance Target Affinity: While not forming primary bonds, the C-3 side chain can establish secondary interactions within a nearby pocket of the RNAP enzyme, thereby stabilizing the drug-target complex[9].

-

Overcome Resistance: Strategic modifications can create derivatives that are no longer susceptible to bacterial resistance mechanisms, such as enzymatic inactivation[10].

Diagram: Rifamycin Mechanism of Action and Resistance

Caption: Rifamycin inhibits bacterial RNAP. Resistance arises from target mutation or enzymatic drug inactivation.

Structure-Activity Relationships (SAR) and Derivative Classes

The development of novel rifamycin analogs is guided by understanding how structural changes at the 3-amino position translate into biological activity.

Hydrazone Derivatives

Replacing the amino group with a hydrazone linker has been a particularly fruitful strategy. This modification is central to the structure of rifampicin. Studies have shown that rigid, alicyclic hydrazones can be particularly beneficial for anti-tuberculosis activity, often displaying superior potency compared to more flexible amine-containing compounds[9]. There is often a positive correlation between increased lipophilicity (logP) and biological activity in this class, suggesting improved cell wall penetration is a key factor[9].

Piperidinyl and Piperazinyl Derivatives

This class includes the important anti-mycobacterial drug rifabutin. The introduction of these nitrogen-containing rings can significantly enhance tissue distribution and cellular uptake. For example, 3'-hydroxy-5'-(4-isobutyl-1-piperazinyl)benzoxazinorifamycin (KRM-1648) was found to have superior in vivo efficacy against M. tuberculosis and MAC compared to rifampicin, which was attributed to much higher distribution in tissues like the spleen and lung[11].

Benzoxazinorifamycins

These derivatives are formed by creating a new heterocyclic ring system involving the C-3 position. This structural modification has yielded compounds with potent activity against MAC[11]. The minimal inhibitory concentration (MIC) values of some 3'-hydroxy-5'-(4-alkyl-1-piperazinyl)benzoxazinorifamycin derivatives against MAC were 2 to 256 times lower (i.e., more potent) than those of rifampicin and rifabutin[11].

Quantitative SAR Data: In Vitro Antimicrobial Activity

The following table summarizes the comparative activity of representative rifamycin derivatives against key mycobacterial species. This data highlights the significant gains in potency that can be achieved through C-3 modification.

| Compound | C-3 Substituent Type | Target Organism | MIC (μg/mL) | Fold Improvement vs. Rifampicin | Reference |

| Rifampicin (RFP) | Hydrazone | M. tuberculosis | ~0.1 | Baseline | [11] |

| Rifabutin (RFB) | Spiro-piperidyl | M. tuberculosis | ~0.05 | ~2x | [11] |

| Rifabutin (RFB) | Spiro-piperidyl | M. avium Complex (MAC) | ~2.0 | Baseline vs. RFB | [11] |

| Compound 19 (KRM-1648) | Benzoxazino-piperazinyl | M. tuberculosis | <0.0125 | >8x | [11] |

| Compound 19 (KRM-1648) | Benzoxazino-piperazinyl | M. avium Complex (MAC) | ~0.06 | ~33x | [11] |

| Compound 5j | C25-modified piperidine | M. abscessus | 2-4 | N/A (RMP inactive) | [6] |

Note: MIC values can vary based on strain and testing conditions. This table is for comparative purposes.

Therapeutic Applications and Frontiers

While the primary application remains in treating mycobacterial infections, the versatility of the this compound scaffold has opened doors to other therapeutic areas.

Overcoming Antibiotic Resistance

A significant challenge in antibiotic therapy is the emergence of resistance[1]. For rifamycins, this often occurs via mutations in the rpoB gene (target modification) or through enzymatic inactivation of the drug[1]. A key mechanism in Mycobacterium abscessus is inactivation via ADP-ribosylation[10].

Recent drug design efforts have focused on creating derivatives that sterically hinder the binding of these inactivating enzymes. By making strategic modifications to the ansa-chain, guided by a structure-based approach, researchers have developed potent analogs that overcome ADP-ribosylation, restoring low nanomolar activity against otherwise resistant strains[10]. Compound 5j, a C25-modified derivative, is not modified by the ArrMab ADP-ribosyltransferase and shows potent activity against M. abscessus both in vitro and in human macrophages[6].

Oncology and P-Glycoprotein Modulation

An exciting and less conventional application of rifamycin derivatives is in oncology. Certain derivatives have demonstrated direct growth-inhibitory effects on adenocarcinoma cells in murine models[12]. Furthermore, rifampicin has been shown to modulate the activity of P-glycoprotein (P-gp), a key efflux pump responsible for multidrug resistance (MDR) in cancer cells[13]. Rifampicin was found to enhance the accumulation of chemotherapy agents like vinblastine and doxorubicin in MDR cells and inhibit P-gp directly, suggesting a potential role as a chemosensitizing agent[13]. This effect appears to be specific, as other derivatives like rifamycin B and SV had little to no effect[13].

Drug-Drug Interactions: A Key Consideration

A critical aspect for drug development professionals is the propensity of many rifamycins to be strong inducers of cytochrome P-450 (CYP) enzymes in the liver[5]. This can accelerate the metabolism of co-administered drugs, potentially reducing their efficacy. This is a major concern in patients with comorbidities, such as HIV-positive individuals receiving antiretroviral therapy alongside tuberculosis treatment[5]. The development of new analogs with reduced CYP induction potential is a high-priority research area to create safer and more broadly applicable rifamycin-based therapies[14].

Conclusion and Future Directions

This compound is more than just a synthetic intermediate; it is the gateway to a new generation of ansamycin therapeutics. The strategic derivatization of its C-3 position has proven to be a powerful tool for enhancing antibacterial potency, particularly against challenging pathogens like M. avium complex and drug-resistant M. tuberculosis. The ability to rationally design molecules that evade specific bacterial resistance mechanisms, such as enzymatic inactivation, represents a significant advancement in the fight against antimicrobial resistance.

Looking forward, the field is moving towards multi-parameter optimization. Future derivatives will not only be selected for their direct antimicrobial potency but also for optimized pharmacokinetic profiles, enhanced tissue penetration, and—critically—a reduced potential for drug-drug interactions. Furthermore, the exploration of rifamycin analogs as P-gp modulators and direct anti-cancer agents warrants deeper investigation, potentially repositioning this classic antibiotic scaffold for use in oncology. The continued exploration of the chemical space around this compound holds immense promise for addressing some of the most pressing challenges in both infectious disease and beyond.

References

- CN105001236A - Preparation method of 3-amino-rifamycin S - Google P

-

Rifamycin antibiotics - New compounds and synthetic methods. Part 1: Study of the reaction of 3-formylrifamycin SV with primary alkylamines or ammonia - ResearchGate. (URL: [Link])

-

Modifications, biological origin and antibacterial activity of naphthalenoid ansamycins - Natural Product Reports (RSC Publishing). (URL: [Link])

-

Rifamycin - Wikipedia. (URL: [Link])

-

Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives - PubMed. (URL: [Link])

-

Synthesis and biological activity of some derivatives of rifamycin P - PubMed. (URL: [Link])

-

Rifamycin antibiotics and the mechanisms of their failure - PubMed. (URL: [Link])

-

Synthesis of 3-amino rifamycin S - PrepChem.com. (URL: [Link])

-

3-Amino -rifamycin S | CAS#:51756-80-0 | Chemsrc. (URL: [Link])

-

New Structure Activity Relationship Insight into the Role of the C‐3 Extension on Rifamycin Antimycobacterial Activity - ResearchGate. (URL: [Link])

-

Influence of Rifamycin on Survival in Patients with Concomitant Lung Cancer and Pulmonary Tuberculosis - PMC - NIH. (URL: [Link])

-

Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC - NIH. (URL: [Link])

-

Inhibition of adenocarcinoma TA3 ascites tumor growth by rifamycin derivatives - PubMed. (URL: [Link])

-

Redesign of Rifamycin Antibiotics to Overcome ADP-Ribosylation-Mediated Resistance - National Institutes of Health. (URL: [Link])

-

Ansamycin antibiotics A discovery, classification, biosynthesis and biological activities. (URL: [Link])

-

Ansamycins / Rifamycins - GlobalRPH. (URL: [Link])

-

New rifamycin drugs fight antibiotic-resistant lung infections more effectively. (URL: [Link])

-

Structure Activity Relationships - Drug Design Org. (URL: [Link])

-

Inhalable Chitosan Microparticles: A Spray-Drying Approach for Enhanced Pulmonary Delivery of Rifampicin | ACS Omega - ACS Publications. (URL: [Link])

-

C25-modified rifamycin derivatives with improved activity against Mycobacterium abscessus | PNAS Nexus | Oxford Academic. (URL: [Link])

-

Rifampicin enhances anti-cancer drug accumulation and activity in multidrug-resistant cells - PubMed. (URL: [Link])

-

Structure-activity relationship studies of new rifamycins containing (L)-amino acid esters as inhibitors of bacterial RNA polymerases | Request PDF - ResearchGate. (URL: [Link])

-

Comprehensive Study on Structure-Activity Relationships of Rifamycins: Discussion of Molecular and Crystal Structure and Spectroscopic and Thermochemical Properties of Rifamycin O - PubMed. (URL: [Link])

-

Ansamycin – Knowledge and References - Taylor & Francis. (URL: [Link])

-

Biosynthesis of the ansamycin antibiotic rifamycin: deductions from the molecular analysis of the rif biosynthetic gene cluster of Amycolatopsis mediterranei S699 - PubMed. (URL: [Link])

Sources

- 1. Rifamycin antibiotics and the mechanisms of their failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rifamycin - Wikipedia [en.wikipedia.org]

- 3. CN105001236A - Preparation method of 3-amino-rifamycin S - Google Patents [patents.google.com]

- 4. 3-Amino -rifamycin S | CAS#:51756-80-0 | Chemsrc [chemsrc.com]

- 5. Influence of Rifamycin on Survival in Patients with Concomitant Lung Cancer and Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Comprehensive study on structure-activity relationships of rifamycins: discussion of molecular and crystal structure and spectroscopic and thermochemical properties of rifamycin O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Redesign of Rifamycin Antibiotics to Overcome ADP-Ribosylation-Mediated Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of adenocarcinoma TA3 ascites tumor growth by rifamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rifampicin enhances anti-cancer drug accumulation and activity in multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

Harnessing 3-Aminorifamycin S: A Strategic Precursor for the Next Generation of Rifamycin Antibiotics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The enduring threat of antibiotic resistance necessitates the continuous innovation of antimicrobial agents. Rifamycins, a cornerstone in the treatment of mycobacterial infections, represent a class of antibiotics ripe for derivatization to combat resistance and broaden therapeutic applications.[1][2] This technical guide delves into the strategic importance of 3-aminorifamycin S, a pivotal precursor for the semi-synthesis of novel rifamycin analogs. We will explore the biosynthetic origins of the rifamycin scaffold, detail validated chemical methodologies for the efficient generation of this compound, and provide robust protocols for its subsequent modification and analysis. This document serves as a comprehensive resource for researchers engaged in the discovery and development of advanced rifamycin-based therapeutics, providing both the theoretical framework and the practical methodologies required to leverage this versatile chemical intermediate.

The Rifamycin Biosynthetic Landscape: A Foundation for Innovation

Rifamycins are a class of ansamycin antibiotics produced by the actinomycete Amycolatopsis mediterranei.[2][3] Their potent antibacterial activity, most notably against Mycobacterium tuberculosis, stems from the specific inhibition of bacterial DNA-dependent RNA polymerase.[1] The complex macrocyclic structure of rifamycins is assembled through a sophisticated biosynthetic pathway encoded by the rif gene cluster.[4][5][6] Understanding this natural pathway is crucial, as it provides the foundational scaffolds upon which medicinal chemists build.

The biosynthesis commences with an unusual starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which is generated via a unique branch of the shikimate pathway.[2][4][7] This starter unit is then elongated by a modular Type I polyketide synthase (PKS) that incorporates specific extender units of malonyl-CoA and methylmalonyl-CoA.[1][2] A series of intricate post-PKS modifications, including hydroxylations, ketal formation, and methylations, sequentially transform the initial polyketide chain into key intermediates such as rifamycin W and, subsequently, rifamycin SV.[1][7] It is from these naturally produced intermediates that the journey to valuable synthetic precursors like this compound begins.

Caption: Overview of the early-stage rifamycin biosynthetic pathway.

Strategic Generation of this compound: A Gateway to Novel Analogs

While an essential building block, this compound is not a direct product of the A. mediterranei fermentation process. It is a semi-synthetic derivative, generated from more readily available rifamycins. The introduction of an amino group at the C-3 position of the naphthoquinone chromophore is a key strategic move, creating a versatile chemical handle for introducing a wide array of side chains to modulate potency, spectrum, and pharmacokinetic properties. Below are validated, field-proven methods for its synthesis.

Method 1: Synthesis from 3-Bromo-Rifamycin S via Nitration and Reduction

This robust, multi-step method provides high yields and excellent purity. The rationale is to first introduce a nitro group, a precursor that can be reliably reduced to the desired amine.

-

Step 1: Nitration. 3-bromo-rifamycin S is reacted with sodium nitrite in a polar aprotic solvent like N,N-dimethylformamide (DMF). The bromide acts as a good leaving group, facilitating nucleophilic aromatic substitution to yield 3-nitro-rifamycin S.

-

Step 2: Reduction. The intermediate 3-nitro-rifamycin S is then reduced. A common and effective method uses zinc powder in the presence of acetic acid.[8] This reaction selectively reduces the nitro group to an amine, yielding 3-amino-rifamycin SV (the hydroquinone form).

-

Step 3: Oxidation. To obtain the final quinone product, the 3-amino-rifamycin SV is oxidized. A mild and efficient oxidizing agent for this transformation is manganese dioxide (MnO₂).[8] This step is critical for restoring the chromophore and yielding the stable this compound.

Method 2: Synthesis from Rifamycin S via Azide Intermediate

This method offers an alternative route, proceeding through a nucleophilic substitution with an azide salt.

-

Step 1: Azide Substitution. Rifamycin S is reacted with sodium azide in a solvent such as methylformamide.[9]

-

Step 2: Work-up and Isolation. The reaction mixture is then processed through a liquid-liquid extraction using a solvent like methylene chloride to separate the organic product from aqueous-soluble components. The organic phase, containing this compound, is then washed, dried, and concentrated.[9]

Method 3: Direct Amination of 3-Bromo-Rifamycin S

A more direct approach involves the direct substitution of the C-3 bromine with an amino group using an ammonia solution.

-

Reaction. 3-bromo-rifamycin S is dissolved in a suitable solvent system (e.g., ether, hydrocarbon, or alcohol solvents) and reacted with an ammonia-methanol solution.[10] This method is advantageous for its simplicity and reduced number of steps. The reaction is typically mild and can be completed in 1-5 hours.[10]

Caption: Chemical synthesis routes to this compound.

Data Summary: Comparison of Synthesis Methods

| Method | Starting Material | Key Reagents | Reported Yield | Reported Purity | Reference |

| Method 1 | 3-Bromo-Rifamycin S | NaNO₂, Zn, MnO₂ | High | >98% | [8] |

| Method 2 | Rifamycin S | Sodium Azide | Good | Recrystallized | [9] |

| Method 3 | 3-Bromo-Rifamycin S | Ammonia-Methanol | >80% | >98.5% | [10] |

Experimental Protocols: From Synthesis to Analysis

A self-validating system relies on meticulous and reproducible protocols. The following sections provide detailed, step-by-step methodologies for the synthesis, purification, and analysis of this compound.

Protocol 1: Synthesis via Nitration/Reduction (Method 1)

Rationale: This protocol is chosen for its high yield and purity, making it suitable for generating high-quality material for subsequent derivatization.

-

Nitration: Dissolve 3-bromo-rifamycin S (1 equivalent) in N,N-dimethylformamide (DMF). Bubble nitrogen gas through the solution for 20 minutes to create an inert atmosphere. Add sodium nitrite (1.1 equivalents) portion-wise, allowing the temperature to rise but maintaining it below 40°C. Stir under nitrogen until TLC or HPLC analysis indicates complete consumption of the starting material.

-

Work-up: Dilute the reaction mixture with dichloromethane and wash several times with water to remove DMF and salts.

-

Reduction: To the dichloromethane solution of 3-nitro-rifamycin S, add acetic acid (approx. 0.8 volumes relative to the solvent). Add zinc powder (approx. 2 equivalents) portion-wise, sufficient to maintain a gentle reflux. After the addition is complete, continue warming for one hour.

-

Oxidation & Purification: Cool the reaction mixture and filter to remove excess zinc. Treat the filtrate directly with manganese dioxide (MnO₂) and stir at room temperature until the conversion of 3-amino-rifamycin SV to 3-amino-rifamycin S is complete (monitor by TLC/HPLC). Filter the mixture, evaporate the solvent under reduced pressure, and recrystallize the resulting solid from 2-methoxyethanol to yield pure this compound as black crystals.[8]

Protocol 2: Analytical Characterization Workflow

Rationale: Accurate characterization is non-negotiable for confirming the identity and purity of the synthesized precursor before its use in further drug development steps.

-

Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a suitable solvent, such as acetonitrile or a mixture of DMSO and saline, to create a stock solution of known concentration (e.g., 1 mg/mL).[11][12]

-

Purity Assessment by HPLC:

-

System: An HPLC system equipped with a C18 analytical column (e.g., 5 µm particle size) and a UV-Vis or Diode-Array Detector (DAD).[13]

-

Mobile Phase: A gradient of acetonitrile and water (often with an acid modifier like formic acid) is typically effective.

-

Detection: Monitor the elution at a wavelength of ~334 nm, which is a characteristic absorbance maximum for the rifamycin chromophore.[13]

-

Analysis: Inject the sample and integrate the peak area to determine purity as a percentage of the total detected analytes.

-

-

Identity Confirmation by LC/MS:

-

Structural Elucidation by NMR: For definitive structural confirmation, particularly for novel derivatives, acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants provide unambiguous evidence of the molecular structure.

Caption: A standard analytical workflow for precursor validation.

Future Perspectives: Leveraging this compound in Drug Discovery

This compound is more than an intermediate; it is a platform for innovation. The primary amine at C-3 is a nucleophile that can be readily functionalized to create libraries of novel rifamycin analogs.

-

Derivatization Potential: The amino group can be acylated, alkylated, or used in condensation reactions to attach diverse chemical moieties. For example, reaction with aldehydes or ketones can form imines, which can be subsequently reduced to stable secondary or tertiary amines. This was the foundational chemistry that led to the development of rifampicin itself, which features a 4-methyl-1-piperazinyl-iminomethyl side chain at the C-3 position.

-

Combating Resistance: By modifying the C-3 position, it is possible to design molecules that evade existing resistance mechanisms or possess enhanced activity against resistant bacterial strains.[16]

-

Combinatorial Biosynthesis: Looking further ahead, genetic engineering of the rif biosynthetic cluster in A. mediterranei could be used to generate novel precursors.[4][16] By modifying the PKS modules or post-PKS tailoring enzymes, it may become possible to produce rifamycin scaffolds with altered functionalities, creating new starting points for semi-synthetic modifications.

The strategic synthesis and utilization of this compound provide a powerful and proven pathway for the continued development of this critical class of antibiotics, ensuring their place in the clinical armamentarium for years to come.

References

-

Title: Synthesis of 3-amino rifamycin S Source: PrepChem.com URL: [Link]

- Source: Google Patents (US4217277A)

-

Title: Biosynthesis of the ansamycin antibiotic rifamycin: deductions from the molecular analysis of the rif biosynthetic gene cluster of Amycolatopsis mediterranei S699 Source: PubMed URL: [Link]

-

Title: Deciphering the late steps of rifamycin biosynthesis Source: PubMed Central URL: [Link]

- Source: Google Patents (CN105001236A)

-

Title: Rifamycin Biosynthesis Source: University of Washington, Department of Chemistry URL: [Link]

-

Title: Genome Mining Reveals Rifamycin Biosynthesis in a Taklamakan Desert Actinomycete Source: American Society for Microbiology URL: [Link]

- Source: Google Patents (US3644337A)

-

Title: Rifamycin antibiotics - New compounds and synthetic methods. Part 1: Study of the reaction of 3-formylrifamycin SV with primary alkylamines or ammonia Source: ResearchGate URL: [Link]

-

Title: Stereochemical Assignment of Intermediates in the Rifamycin Biosynthetic Pathway by Precursor-directed Biosynthesis Source: PubMed Central URL: [Link]

-

Title: Amycolatopsis mediterranei: A Sixty-Year Journey from Strain Isolation to Unlocking Its Potential of Rifamycin Analogue Production by Combinatorial Biosynthesis Source: ACS Publications URL: [Link]

-

Title: MIBiG - BGC0000136: rifamycin Source: MIBiG URL: [Link]

-

Title: Lessons from the rifamycin biosynthetic gene cluster Source: PubMed URL: [Link]

-

Title: Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS Source: National Institutes of Health (NIH) URL: [Link]

-

Title: rifamycin productivity of Amycolatopsis mediterranei in Source: Semantic Scholar URL: [Link]

-

Title: HIGH-PERFORMANCE LIQUID-CHROMATOGRAPHIC DETERMINATION OF RIFAMPICIN IN COMPLEX PHARMACEUTICAL PREPARATION AND IN SERUM MYCOBACTERIUM TUBERCULOSIS-INFECTED PATIENTS Source: Semantic Scholar URL: [Link]

-

Title: Genomic modifications for enhanced antibiotic production in rifamycin derivative-producing Amycolatopsis mediterranei S699 strains: focusing on rifQ and rifO genes Source: Frontiers URL: [Link]

-

Title: Development of a Method for the Determination of Rifaximin and Rifampicin Residues in Foods of Animal Origin Source: MDPI URL: [Link]

-

Title: 3-Amino -rifamycin S | CAS#:51756-80-0 Source: Chemsrc URL: [Link]

-

Title: Rifamycin W Analogues from Amycolatopsis mediterranei S699 Δrif-orf5 Strain Source: PubMed Central URL: [Link]

-

Title: Purification and characterization of three isoforms of chrysophsin, a novel antimicrobial peptide in the gills of the red sea bream, Chrysophrys major Source: PubMed URL: [Link]

-

Title: How do you chemically synthesize Rifamycin-S? Source: ResearchGate URL: [Link]

Sources

- 1. Deciphering the late steps of rifamycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rifamycin Biosynthesis [faculty.washington.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biosynthesis of the ansamycin antibiotic rifamycin: deductions from the molecular analysis of the rif biosynthetic gene cluster of Amycolatopsis mediterranei S699 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BGC0000136 [mibig.secondarymetabolites.org]

- 6. Lessons from the rifamycin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rifamycin W Analogues from Amycolatopsis mediterranei S699 Δrif-orf5 Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US4217277A - Process for producing 3-amino-rifamycins S and SV - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. CN105001236A - Preparation method of 3-amino-rifamycin S - Google Patents [patents.google.com]

- 11. Development of a Method for the Determination of Rifaximin and Rifampicin Residues in Foods of Animal Origin | MDPI [mdpi.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. ptfarm.pl [ptfarm.pl]

- 14. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3-Amino -rifamycin S | CAS#:51756-80-0 | Chemsrc [chemsrc.com]

- 16. Frontiers | Genomic modifications for enhanced antibiotic production in rifamycin derivative-producing Amycolatopsis mediterranei S699 strains: focusing on rifQ and rifO genes [frontiersin.org]

An In-depth Technical Guide to the Fundamental Research of 3-Aminorifamycin S

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3-Aminorifamycin S, a pivotal intermediate in the synthesis of potent rifamycin antibiotics, most notably rifabutin. The document delves into the core aspects of its synthesis, purification, and characterization, offering field-proven insights and detailed methodologies. It explores the compound's mechanism of action, rooted in the inhibition of bacterial DNA-dependent RNA polymerase, and discusses its antibacterial potential. Furthermore, this guide addresses the structure-activity relationships of its derivatives and outlines key analytical techniques for its comprehensive evaluation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antibacterial agents.

Introduction: The Significance of this compound

The rifamycin class of antibiotics has long been a cornerstone in the treatment of mycobacterial infections, including tuberculosis and leprosy[1]. Their unique mechanism of action, which involves the specific inhibition of bacterial DNA-dependent RNA polymerase, sets them apart from many other antibiotic classes[2]. Within this family, this compound holds a position of strategic importance. It is not primarily used as a therapeutic agent itself, but rather serves as a crucial synthetic precursor for the production of more advanced rifamycin derivatives, such as rifabutin[3]. Rifabutin is particularly valued for its activity against Mycobacterium avium complex (MAC), a common opportunistic infection in immunocompromised individuals[3].

The synthesis and manipulation of the 3-amino group on the rifamycin scaffold allows for the introduction of diverse side chains, leading to the generation of new analogues with modified pharmacokinetic and pharmacodynamic properties. A thorough understanding of the fundamental chemistry and biology of this compound is therefore essential for the rational design and development of next-generation rifamycin antibiotics.

Synthesis of this compound: A Tale of Two Pathways

The synthesis of this compound predominantly starts from 3-bromorifamycin S. Two primary synthetic routes have been established and patented, each with its own set of advantages and considerations.

Direct Amination of 3-Bromorifamycin S

A straightforward and efficient method involves the direct reaction of 3-bromorifamycin S with an ammonia-methanol solution. This approach is favored for its simplicity, mild reaction conditions, and high yield[3].

Causality Behind Experimental Choices: The use of a methanolic solution of ammonia provides a controlled source of the aminating agent. The reaction is typically carried out in a solvent system that can dissolve the starting material, 3-bromorifamycin S, such as ethers (e.g., 1,4-dioxane, tetrahydrofuran), hydrocarbons (e.g., toluene), or alcohols (e.g., methanol, ethanol)[3]. The choice of solvent can influence the reaction rate and yield. The temperature is carefully controlled to ensure a mild and selective reaction, minimizing the formation of byproducts[3].

Experimental Protocol: Direct Amination

-

Dissolution: Dissolve 3-bromorifamycin S in a suitable solvent (e.g., 1,4-dioxane) in a reaction vessel.

-

Reaction: While stirring, add a methanolic ammonia solution to the reaction mixture. The molar ratio of 3-bromorifamycin S to ammonia is a critical parameter to optimize for maximum yield[3].

-

Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Crystallization: Upon completion of the reaction, concentrate the reaction mixture to induce crystallization of the product. Ethylene glycol monomethyl ether can be added and the mixture heated to facilitate crystallization[3].

-

Isolation: Cool the mixture to promote complete crystallization, then collect the this compound crystals by filtration.

-

Drying: Dry the isolated product under vacuum to remove residual solvents.

This method has been reported to yield this compound with a purity of over 98.5% and a yield exceeding 80%[3].

Synthesis via a 3-Nitro Intermediate

An alternative pathway proceeds through a 3-nitro-rifamycin S intermediate. This multi-step process offers another strategic approach to the synthesis of this compound[4].

Causality Behind Experimental Choices: This route involves the initial nitration of 3-bromorifamycin S, followed by the reduction of the nitro group to an amine. The choice of reducing agent is critical for the selective reduction of the nitro group without affecting other functional groups in the molecule. Zinc powder in the presence of an acid has been shown to be an effective reducing agent for this transformation[4]. The final step involves the oxidation of the hydroquinone form (rifamycin SV) to the quinone form (rifamycin S)[4].

Experimental Protocol: Synthesis via 3-Nitro Intermediate

-

Nitration: React 3-bromorifamycin S with sodium nitrite in a suitable solvent to form 3-nitro-rifamycin S.

-

Reduction: Reduce the 3-nitro-rifamycin S intermediate using a reducing agent such as zinc powder to yield 3-aminorifamycin SV.

-

Oxidation: Oxidize the resulting 3-aminorifamycin SV using an oxidizing agent like manganese dioxide to obtain this compound[4].

-

Purification: The crude product is then purified, typically by recrystallization from a solvent such as 2-methoxyethanol, to yield pure this compound[4][5].

Synthesis Workflow Diagram

Purification and Characterization

The purity of this compound is paramount for its use in the synthesis of downstream products. A combination of chromatographic and recrystallization techniques is typically employed for its purification.

Purification

Column Chromatography: While crystallization is often sufficient for achieving high purity, silica gel column chromatography can be used for further purification if necessary. The choice of eluent is critical for effective separation. A gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For instance, a gradient of chloroform and methanol can be used to elute the compound from a silica gel column[6].

Recrystallization: Recrystallization is a powerful technique for purifying crystalline solids. The selection of an appropriate solvent is key; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Ethylene glycol monomethyl ether and 2-methoxyethanol have been reported as effective recrystallization solvents for this compound[3][4][5].

Purification Workflow Diagram

Sources

- 1. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rifamycin - Wikipedia [en.wikipedia.org]

- 3. CN105001236A - Preparation method of 3-amino-rifamycin S - Google Patents [patents.google.com]

- 4. US4217277A - Process for producing 3-amino-rifamycins S and SV - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Aminorifamycin S (CAS: 51756-80-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Aminorifamycin S, a pivotal intermediate in the synthesis of the renowned antibiotic, Rifabutin. The document delves into its chemical and physical properties, detailed synthesis protocols, and the broader context of its biosynthetic origins within the rifamycin family. Furthermore, it explores the established mechanism of action of rifamycins, which is crucial for understanding the therapeutic potential of its derivatives. This guide is intended to be a valuable resource for professionals engaged in antibiotic research and development, offering both foundational knowledge and practical insights into the chemistry and biology of this important compound.

Introduction

This compound is a semi-synthetic derivative of the rifamycin class of antibiotics.[1] The rifamycins are a group of potent antibiotics naturally produced by the bacterium Amycolatopsis rifamycinica or synthesized artificially.[2] They are particularly effective against mycobacteria and are cornerstone therapies for tuberculosis, leprosy, and Mycobacterium avium complex (MAC) infections.[2] The parent compound, Rifamycin S, is a key intermediate in the biosynthesis of several other rifamycins.[3]

The introduction of an amino group at the 3-position of the Rifamycin S core structure yields this compound. This modification is a critical step in the semi-synthesis of Rifabutin, a frontline antitubercular drug.[2] Also identified as Rifabutin Impurity B in pharmacopeial standards, a thorough understanding of this compound is essential for quality control and process optimization in the manufacturing of Rifabutin.[4][5]

This guide will provide a detailed exploration of this compound, from its fundamental properties to its synthesis and biological context, to support the endeavors of the scientific community in combating infectious diseases.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 51756-80-0 | [4] |

| Molecular Formula | C₃₇H₄₆N₂O₁₂ | [4] |

| Molecular Weight | 710.77 g/mol | [4] |

| IUPAC Name | [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-amino-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.1⁴,⁷.0⁵,²⁸]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate | [4] |

| Synonyms | 3-Amino-1,4-dideoxy-1,4-dihydro-1,4-dioxorifamycin, Rifabutin EP Impurity B | [5] |

| Appearance | Dark Brown to Black Solid | [1] |

| Melting Point | >142°C (decomposes) | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

| Storage | Store at -20°C under an inert atmosphere. The compound is hygroscopic and light-sensitive. | [1] |

Synthesis of this compound

The synthesis of this compound is a critical process, primarily serving as a stepping stone for the production of Rifabutin. Several synthetic routes have been developed, with a common starting material being 3-bromo-rifamycin S.

Synthesis from 3-Bromo-Rifamycin S

A widely employed and patented method involves the direct amination of 3-bromo-rifamycin S. This process is favored for its efficiency, mild reaction conditions, and high yield.[2]

Experimental Protocol:

-

Dissolution: Dissolve 3-bromo-rifamycin S in a suitable solvent system. A mixture of ether, hydrocarbon, or alcohol solvents can be used. Dioxane, tetrahydrofuran (THF), toluene, methanol, or ethanol are preferred options.[2]

-

Reaction: Add a methanolic ammonia solution to the reaction mixture. The reaction is typically carried out at a temperature between 0-50°C.[2]

-

Crystallization: Upon completion of the reaction (typically within 1-5 hours), initiate crystallization. Ethylene glycol monomethyl ether can be used as a crystallization reagent.[2]

-

Isolation: Filter the resulting crystals and dry them to obtain this compound.[2]

This method boasts a high yield of over 80% and a product purity exceeding 98.5%, often pure enough for direct use in subsequent reactions without further purification.[2]

Alternative Synthetic Routes

Other documented routes for the synthesis of this compound include:

-

Nitration and Reduction: This involves the nitration of 3-bromo-rifamycin S, followed by reduction of the nitro group to an amino group.[2]

-

Azide-based Synthesis: This route utilizes sodium azide to introduce the amino functionality. However, the high toxicity and explosive nature of sodium azide make this method less suitable for large-scale industrial production.[2]

Logical Flow of Synthesis:

Caption: Synthesis workflow for this compound.

Analytical Characterization

While specific, publicly available spectral data for this compound is limited, characterization can be achieved using standard analytical techniques. For reference, the spectral data of the closely related parent compound, Rifamycin S, is provided below. The key expected difference in the spectra of this compound would be the presence of signals corresponding to the amino group at the C-3 position.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of rifamycin derivatives.[6] For this compound, the expected [M+H]⁺ ion would be at m/z 711.77.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be similar to that of other rifamycins, with characteristic absorption bands for hydroxyl, carbonyl, and amide functional groups. A notable feature would be the N-H stretching vibrations from the newly introduced amino group. For comparison, a related rifamycin derivative showed characteristic IR absorption peaks at 3440, 1720-1708, 1650, 1606, 1550, and 1520 cm⁻¹.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanism of Action of Rifamycins

The antibacterial activity of rifamycins stems from their ability to inhibit bacterial DNA-dependent RNA polymerase (RNAP).[2][] This enzyme is crucial for the transcription of genetic information from DNA to RNA, a vital step in protein synthesis.

The key steps in the mechanism of action are:

-

Binding to RNAP: Rifamycins bind to the β-subunit of the bacterial RNAP.[]

-

Inhibition of Transcription: This binding sterically blocks the path of the elongating RNA molecule, preventing the synthesis of longer RNA chains.[]

-

Bactericidal Effect: The inhibition of RNA synthesis ultimately leads to a cessation of protein production, resulting in bacterial cell death.[4]

An important feature of rifamycins is their selectivity for bacterial RNAP, with minimal effect on the corresponding mammalian enzymes, which contributes to their favorable therapeutic index.[4]

Signaling Pathway Diagram:

Caption: Simplified overview of rifamycin biosynthesis.

Applications and Research Significance

The primary and most significant application of this compound is its role as a direct precursor in the semi-synthesis of Rifabutin. [2]Rifabutin is a crucial antibiotic for the treatment of tuberculosis, especially in patients co-infected with HIV, due to its favorable drug-drug interaction profile compared to rifampicin. [] As a well-characterized impurity of Rifabutin (Rifabutin Impurity B), this compound is also an important reference standard in the pharmaceutical industry for quality control and assurance during the manufacturing and formulation of Rifabutin. [5] While the biological activity of this compound itself is not extensively documented, the amino group at the C-3 position serves as a reactive handle for further chemical modifications. This allows for the exploration of novel rifamycin derivatives with potentially improved pharmacokinetic properties or altered antimicrobial spectra. The study of such derivatives contributes to the ongoing efforts in the development of new antibiotics to combat drug-resistant pathogens. [10]

Conclusion

This compound (CAS: 51756-80-0) holds a significant position in the landscape of antibiotic synthesis and development. Its role as an indispensable intermediate for Rifabutin underscores its importance in the global fight against tuberculosis. This technical guide has provided a multi-faceted view of this compound, encompassing its fundamental properties, synthetic methodologies, and the biological context of its action and origin. For researchers and professionals in the field, a thorough understanding of this compound is not only crucial for the efficient production of existing drugs but also opens avenues for the rational design of next-generation rifamycin antibiotics.

References

- CN105001236A - Preparation method of 3-amino-rifamycin S - Google Patents. (n.d.).

-

Genome Mining Reveals Rifamycin Biosynthesis in a Taklamakan Desert Actinomycete. (2024). Marine Drugs, 22(5), 213. [Link]

-

Rifamycin Biosynthesis. (n.d.). Retrieved January 25, 2026, from [Link]

-

Rifamycin S | C37H45NO12 | CID 6436726 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

-

This compound | C37H46N2O12 | CID 12889622 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

-

3-amino-5-hydroxybenzoic acid synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics. (1998). Journal of Biological Chemistry, 273(11), 6040-6048. [Link]

-

NMR studies of some rifamycins. (2001). Journal of Molecular Structure, 563-564, 369-377. [Link]

-

Biological activity of a new class of rifamycins. Spiro-piperidyl-rifamycins. (1980). The Journal of Antibiotics, 33(10), 1193-1198. [Link]

-

Crystal Structure of 3-Amino-5-hydroxybenzoic Acid (AHBA) Synthase. (1999). Biochemistry, 38(20), 6595-6606. [Link]

-

Rifamycin W Analogues from Amycolatopsis mediterranei S699 Δrif-orf5 Strain. (2021). Molecules, 26(13), 3824. [Link]

-

FT-IR spectra of Rifaximin (a) and 802 impurity (b). - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

-

Characterization of Three Rifamycins via Electrospray Mass Spectrometry and HPLC-Thermospray Mass Spectrometry. (1993). Journal of Chromatographic Science, 31(11), 444-450. [Link]

-

C25-modified rifamycin derivatives with improved activity against Mycobacterium abscessus. (2022). bioRxiv. [Link]

-

Discussion of Molecular and Crystal Structure and Spectroscopic and Thermochemical Properties of Rifamycin O. (1998). Journal of Medicinal Chemistry, 41(11), 1838-1847. [Link]

-

Nanoscaled discovery of a shunt rifamycin from Salinispora arenicola using a three-colour GFP-tagged Staphylococcus aureus macrophage infection assay. (2022). bioRxiv. [Link]

- US4174320A - Process for the preparation of rifampicin - Google Patents. (n.d.).

-

(A) The proposed loading mechanism of AHBA in rifamycin biosynthesis.... - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Rifamycin - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Amino-5-hydroxybenzoic acid synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. US4174320A - Process for the preparation of rifampicin - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 10. Biological activity of a new class of rifamycins. Spiro-piperidyl-rifamycins [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Experimental Protocols for the Synthesis and Derivatization of 3-Aminorifamycin S

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

3-Aminorifamycin S is a pivotal intermediate in the synthesis of advanced rifamycin-class antibiotics, most notably Rifabutin, a cornerstone in the treatment of mycobacterial infections.[1] The strategic introduction of an amino group at the C-3 position of the rifamycin napthoquinone core opens a versatile chemical handle for extensive derivatization, enabling the development of analogues with improved potency, altered pharmacokinetic profiles, and expanded antimicrobial spectra. This document provides detailed, field-proven protocols for the synthesis of this compound from common precursors and outlines key downstream reactions. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deep understanding of the experimental choices.

Introduction: The Strategic Importance of this compound

The rifamycin family of antibiotics, naturally produced by the bacterium Amycolatopsis rifamycinica, represents a critical class of RNA polymerase inhibitors used in the management of tuberculosis, leprosy, and other mycobacterial diseases.[1] While Rifamycin S itself is a potent antibiotic, its clinical utility is enhanced through semi-synthetic modifications. This compound stands out as a crucial synthetic intermediate. Its primary amine at the 3-position is a nucleophilic center, perfectly poised for the construction of more complex derivatives. Its synthesis is a key step in moving from readily available rifamycin precursors to next-generation drugs like Rifabutin and novel benzoxazinorifamycins.[1][2]

This guide offers two robust, scalable protocols for the synthesis of this compound and provides validated methods for its subsequent characterization and derivatization.

Synthetic Pathways to this compound

The synthesis of this compound is typically achieved from 3-Bromo-Rifamycin S, a readily prepared starting material. Two primary routes are prevalent in the field: direct ammonolysis and a two-step nitration-reduction sequence.

Causality Behind the Synthetic Routes

-

Direct Ammonolysis: This is the most straightforward approach. It leverages the reactivity of the C-3 position, which is activated towards nucleophilic aromatic substitution. The bromine atom serves as a good leaving group, which can be displaced by ammonia. The choice of an ammonia-methanol solution provides a high concentration of the nucleophile in a solvent system compatible with the substrate.[1]

-

Nitration-Reduction Sequence: This alternative pathway avoids the direct use of high-pressure ammonia. The C-3 bromine is first replaced by a nitro group using sodium nitrite.[3][4] The electron-withdrawing nitro group is then selectively reduced to the desired amine. This reduction is often performed with zinc powder in an acidic medium, which efficiently reduces the nitro group to form the hydroquinone (SV) form.[3][4] A subsequent mild oxidation step is required to regenerate the quinone (S) form of the rifamycin.[3][4] While more steps are involved, this method can offer excellent control and avoids handling gaseous ammonia directly.

Visualization of Synthetic Pathways

Caption: Synthetic routes to this compound.

Experimental Protocols: Synthesis

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. This compound is hygroscopic and light-sensitive; handle and store accordingly.[5][6]

Protocol 1: Synthesis via Direct Ammonolysis

This protocol is adapted from a patented method known for its efficiency, mild conditions, and high yield.[1]

3.1.1. Reagents and Materials

| Reagent/Material | Grade | Supplier Example | Notes |

| 3-Bromo-Rifamycin S | ≥95% Purity | Various | Starting material. |

| Methanolic Ammonia Solution | 7N in Methanol | Sigma-Aldrich | Nucleophile source. |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | Solvent for dissolution. |

| Ethylene Glycol Monomethyl Ether | Anhydrous | Alfa Aesar | Crystallization solvent. |

| Deionized Water | Type I | --- | For washing. |

| Anhydrous Sodium Sulfate | ACS Grade | --- | Drying agent. |

3.1.2. Step-by-Step Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-Rifamycin S in a suitable solvent such as dichloromethane (approx. 10 mL per gram of substrate).

-

Reaction: To the stirred solution, add the methanolic ammonia solution (approx. 5-10 molar equivalents). Seal the flask and stir at room temperature.

-

Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) (Eluent: Chloroform/Methanol 95:5). The reaction is typically complete within 1-5 hours.[1]

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

-

Crystallization: Add ethylene glycol monomethyl ether to the residue. Heat the mixture to 50-60 °C and stir for 30-40 minutes to ensure complete dissolution.[1]

-

Precipitation: Cool the solution to 20-30 °C, then further cool to 0-10 °C in an ice bath and stir for 1 hour to maximize crystal formation.[1]

-